HPLC Retention Time Differentiation: Alpelisib Impurity 4 vs. Other Process Impurities
In a validated HPLC method for Alpelisib analysis, 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine (Impurity 4) exhibits a distinct retention time of 8.14 minutes, enabling clear resolution from the API (7.05 min) and other process impurities (4.52, 6.09, and 2.88 min for Impurities 1-3, respectively) [1]. This chromatographic behavior differs from its structural analogs—such as the des-bromo derivative or the regioisomeric 3-bromo variant—which would co-elute or exhibit different retention times, compromising method specificity [2].
| Evidence Dimension | HPLC Retention Time (min) |
|---|---|
| Target Compound Data | 8.14 min |
| Comparator Or Baseline | Alpelisib API: 7.05 min; Impurity 1: 4.52 min; Impurity 2: 6.09 min; Impurity 3: 2.88 min |
| Quantified Difference | Impurity 4 elutes 1.09 min after API and is baseline-resolved from all other known impurities |
| Conditions | ProntoSIL ODS-C18 column (250×4.6 mm, 5 μm), ethanol:0.1% aqueous acetic acid (65:35 v/v, pH 4.5), flow rate 0.8 mL/min, UV detection at 246 nm |
Why This Matters
This unique retention time enables unambiguous identification and quantification of the compound as an Alpelisib impurity, a regulatory requirement for ANDA submissions.
- [1] Harish J, Kumar BS, Babu UN, Rao GS, Anna VR. Development and Application of a Validated HPLC Method for the Determination of Alpelisib and its Process-Related Impurities in Pure Drug and Pharmaceutical Formulations. Toxicology International. 2023;30(3):371-382. doi:10.18311/ti/2023/v30i3/33573. View Source
- [2] ICH Q2(R1) - Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. 2005. View Source
